

# Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-(3-Phenylpropoxy)aniline

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## Compound of Interest

Compound Name: 2-(3-Phenylpropoxy)aniline

CAS No.: 403517-03-3

Cat. No.: B183816

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## Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of **2-(3-Phenylpropoxy)aniline** (CAS: 76691-97-9). As a structural scaffold often found in GPCR ligands and kinase inhibitors, distinguishing this ortho-substituted aniline from its meta- and para-isomers is critical for verifying synthetic regioselectivity and metabolic stability.

This document compares the fragmentation behavior of the target compound against its positional isomers (Alternatives). It highlights the "Ortho Effect"—a proximity-driven rearrangement unique to the 2-position—as the primary diagnostic tool for structural validation.

## Structural Analysis & Mechanistic Basis

The fragmentation logic is governed by three structural moieties:

- The Aniline Core: A nitrogen-containing aromatic ring capable of charge localization.

- The Ether Linkage: A labile C-O bond susceptible to inductive cleavage and rearrangements.
- The 3-Phenylpropyl Chain: A flexible linker ending in a phenyl ring, a source of stable tropylium ions.

## Key Physical Properties[1][2]

- Molecular Formula:
- Monoisotopic Mass: 227.1310 Da
- Key Labile Bonds: Alkyl-O ether bond, Benzyl C-C bond.

## Comparative Fragmentation Analysis

The definitive identification of **2-(3-Phenylpropoxy)aniline** relies on distinguishing it from its para-isomer (4-(3-phenylpropoxy)aniline). While both share common fragments, the ortho-isomer exhibits unique rearrangement ions due to the spatial proximity of the amine (

) and the alkoxy side chain.

## Comparative Data Table: Diagnostic Ions (EI/CID)

Fragment Ion Identity	m/z (Theoretical)	Target: Ortho-Isomer (2-Substituted)	Alternative: Para-Isomer (4-Substituted)	Mechanistic Origin
Molecular Ion ( )	227	Medium Intensity	High Intensity	Parent ion stability is lower in ortho due to rapid rearrangement.
Tropylium Ion	91	High	High	Common benzyl cleavage from the propyl chain end.
Aminophenol Radical	109	Dominant (Base Peak)	Low/Medium	Ortho-Effect: H-transfer from side chain to ether oxygen followed by alkene loss.
Alkene Loss ( )	109	Favored	Disfavored	McLafferty-like rearrangement specific to ortho geometry.
Side Chain Cation	119	Medium	High	Simple inductive cleavage of the ether C-O bond.
Aniline Cation	93	Low	Medium	C-O bond homolysis without rearrangement.

## Detailed Mechanism: The Ortho-Effect Advantage

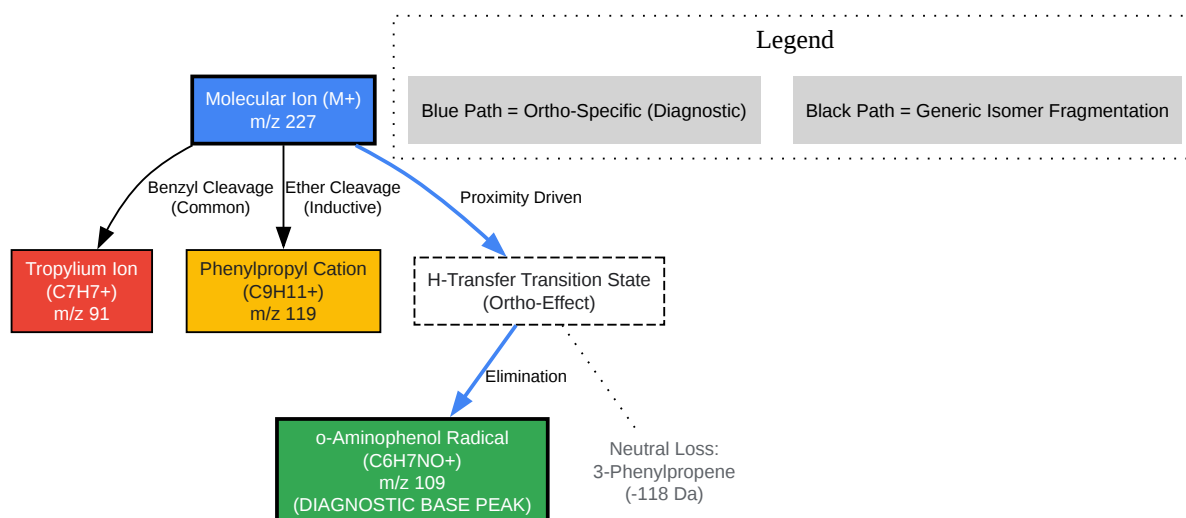
In the Ortho-isomer, the amine hydrogen is spatially close to the ether oxygen and the

-carbon of the propyl chain. This facilitates a Hydrogen Transfer Rearrangement (similar to a McLafferty rearrangement) that eliminates the side chain as a neutral phenyl-alkene, leaving a stable o-aminophenol radical cation ( $m/z$  109).

In the Para-isomer, this distance is too great. Fragmentation is dominated by high-energy inductive cleavages, producing simple alkyl or aryl cations ( $m/z$  119) rather than rearrangement products.

## Visualized Fragmentation Pathways[3]

The following diagram maps the fragmentation tree, distinguishing between the "Common Pathways" (shared by isomers) and the "Diagnostic Ortho Pathways" (specific to this product).



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Figure 1: Fragmentation tree highlighting the diagnostic 'Ortho-Effect' pathway (Blue) which distinguishes the product from its para-isomer.[1]

## Experimental Protocol for Validation

To replicate these results and validate the compound identity, use the following standardized LC-MS/MS protocol.

## Method: Electrospray Ionization (ESI-MS/MS)

Rationale: ESI is softer than EI, preserving the molecular ion (M+H)<sup>+</sup> for accurate mass determination, while Collision Induced Dissociation (CID) reveals the diagnostic fragments.

- Sample Preparation:
  - Dissolve 1 mg of **2-(3-Phenylpropoxy)aniline** in 1 mL of Methanol (HPLC grade).
  - Dilute to 10 µg/mL with 0.1% Formic Acid in Water/Methanol (50:50 v/v).
- Instrumentation: Triple Quadrupole or Q-TOF MS.
- Source Conditions:
  - Mode: Positive Ion (+ESI).
  - Capillary Voltage: 3.5 kV.
  - Source Temp: 300°C.[\[2\]](#)
- Fragmentation (MS2) Setup:
  - Select Precursor Ion: m/z 228.1
  - .
  - Apply Collision Energy (CE) Ramp: 10, 20, 40 eV.
- Data Interpretation:
  - Low CE (10 eV): Confirm parent peak m/z 228.
  - Med CE (20-30 eV): Look for the emergence of m/z 110 (protonated aminophenol) and m/z 91.

- Validation Logic: If the ratio of m/z 110 to m/z 119 is  $> 1.0$ , the sample is the Ortho isomer. If  $< 0.5$ , it is likely the Para isomer.

## References

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## Sources

- [1. Find the Derivative -  \$d/dx y=2/\(3x^4\)\$  | Mathway \[mathway.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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